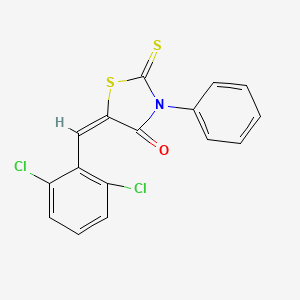![molecular formula C22H19NO2 B11672251 N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)
N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-甲基苯基)甲基]-9H-呫吨-9-甲酰胺是一种合成有机化合物,属于呫吨衍生物类。该化合物以呫吨核心结构为特征,具有酰胺官能团和 4-甲基苯基甲基取代基。呫吨衍生物以其在化学、生物学和医药等各个领域的多样化应用而闻名。
准备方法
合成路线和反应条件
N-[(4-甲基苯基)甲基]-9H-呫吨-9-甲酰胺的合成通常涉及 9H-呫吨-9-羧酸与 4-甲基苄胺的反应。该反应在有机溶剂(如二氯甲烷)中,以 N,N'-二环己基碳二亚胺 (DCC) 等偶联剂和 4-二甲基氨基吡啶 (DMAP) 等催化剂存在下进行。反应混合物在室温下搅拌数小时,然后通过柱色谱分离以获得所需产物。
工业生产方法
N-[(4-甲基苯基)甲基]-9H-呫吨-9-甲酰胺的工业生产可能涉及类似的合成路线,但规模更大。使用自动化反应器和连续流动系统可以提高生产过程的效率和产率。此外,优化反应条件(如温度、溶剂和催化剂浓度)对于大规模合成至关重要。
化学反应分析
反应类型
N-[(4-甲基苯基)甲基]-9H-呫吨-9-甲酰胺可以发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,生成相应的氧化产物。
还原: 可以使用氢化锂铝或硼氢化钠等还原剂进行还原反应,生成还原衍生物。
取代: 该化合物可以参与亲核取代反应,其中酰胺基团可以被其他亲核试剂取代。
常见试剂和条件
氧化: 在回流条件下,在水性介质中使用高锰酸钾。
还原: 在低温下,在无水乙醚中使用氢化锂铝。
取代: 在诸如三乙胺之类的碱存在下,使用诸如胺或硫醇之类的亲核试剂。
形成的主要产物
氧化: 形成氧化呫吨衍生物。
还原: 形成还原呫吨衍生物。
取代: 形成具有各种官能团的取代呫吨衍生物。
科学研究应用
N-[(4-甲基苯基)甲基]-9H-呫吨-9-甲酰胺具有多种科学研究应用,包括:
化学: 用作合成更复杂有机分子的构建单元,并用作分析化学中的荧光探针。
生物学: 用于研究生物过程,并在细胞成像技术中用作荧光标记。
医药: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发染料、颜料和其他工业化学品。
作用机制
N-[(4-甲基苯基)甲基]-9H-呫吨-9-甲酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与蛋白质或酶结合,改变它们的活性并导致各种生物学效应。例如,它可能抑制参与炎症途径的某些酶,从而发挥抗炎作用。确切的分子靶标和途径可能因特定应用和环境而异。
相似化合物的比较
N-[(4-甲基苯基)甲基]-9H-呫吨-9-甲酰胺可以与其他呫吨衍生物进行比较,例如:
9H-呫吨-9-羧酸: 缺少 4-甲基苯基甲基取代基,具有不同的化学性质。
N-[(4-氯苯基)甲基]-9H-呫吨-9-甲酰胺: 结构相似,但用氯取代基取代甲基,导致不同的反应性和应用。
N-[(4-甲氧基苯基)甲基]-9H-呫吨-9-甲酰胺: 含有甲氧基,可以影响其化学行为和生物活性。
N-[(4-甲基苯基)甲基]-9H-呫吨-9-甲酰胺的独特之处在于其特定的取代基模式,与其他类似化合物相比,它赋予了独特的化学和生物学特性。
属性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H19NO2/c1-15-10-12-16(13-11-15)14-23-22(24)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2-13,21H,14H2,1H3,(H,23,24) |
InChI 键 |
OALHCRBYIUYDHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672168.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)

![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
